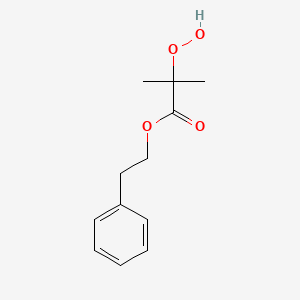
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester is a chemical compound with a complex structure It is an ester derivative of propanoic acid, featuring a hydroperoxy group and a phenylethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester typically involves the esterification of 2-hydroperoxy-2-methylpropanoic acid with 2-phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form peroxy acids or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced products.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxy acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: New ester derivatives or amides.
Applications De Recherche Scientifique
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The ester moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-methyl-, 2-phenylethyl ester: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Propanoic acid, 2-phenylethyl ester: Similar ester structure but without the methyl and hydroperoxy groups, resulting in different chemical properties.
Uniqueness
Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
830345-67-0 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-phenylethyl 2-hydroperoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,16-14)11(13)15-9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 |
Clé InChI |
GYSCULHMTULJGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCC1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
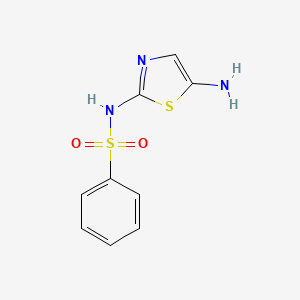
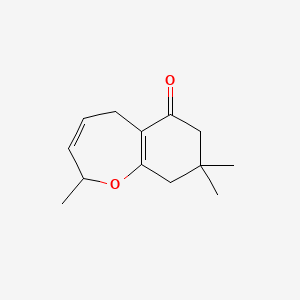
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)
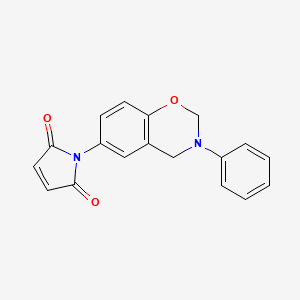
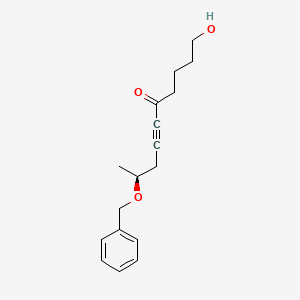

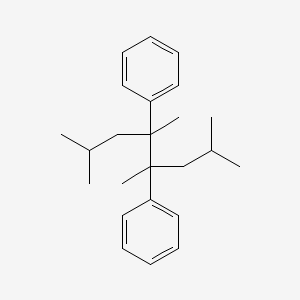
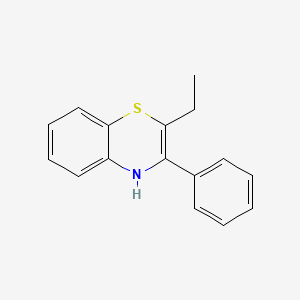
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
